4-[({[(4-methoxyphenoxy)acetyl]amino}carbothioyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
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Description
The compound “4-[({[(4-methoxyphenoxy)acetyl]amino}carbothioyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is a chemical substance with the molecular formula C20H20N4O6S2 . It has a molecular weight of 476.5g/mol. This product is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a methoxyphenoxy group, an acetylaminocarbothioyl group, and a benzenesulfonamide moiety with a 5-methyl-3-isoxazolyl group .Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is possible that it influences multiple pathways, depending on its targets and the specific cellular context .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, influencing how much of it reaches its targets in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unclear. These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c1-13-11-18(23-30-13)24-32(26,27)17-9-3-14(4-10-17)21-20(31)22-19(25)12-29-16-7-5-15(28-2)6-8-16/h3-11H,12H2,1-2H3,(H,23,24)(H2,21,22,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLOTDQJANDPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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